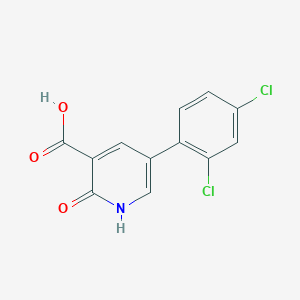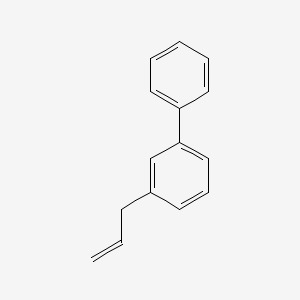
3-(3-Biphenyl)-1-propene; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(3-Biphenyl)-1-propene” is a chemical compound that is likely to be a derivative of biphenyl . Biphenyl is an aromatic hydrocarbon used alone or with diphenyl ether as a heat-transfer fluid . It’s slightly less reactive chemically than benzene .
Synthesis Analysis
The synthesis of biphenyl derivatives often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Two routes for the synthesis of 3,3′-diphenyl BINOLs via 3,3′ bis-halogenated BINOLs intermediates using BINOL as a starting material have been established .Molecular Structure Analysis
The molecular structure of biphenyl derivatives is characterized by two benzene rings linked together by a C-C bond . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings .Chemical Reactions Analysis
The chemical reactions involving biphenyl derivatives often involve catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
Biphenyl, the parent compound of “3-(3-Biphenyl)-1-propene”, is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) . It’s insoluble in water but soluble in ordinary organic solvents .Safety And Hazards
Biphenyl can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s very toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Future Directions
properties
IUPAC Name |
1-phenyl-3-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-7-13-8-6-11-15(12-13)14-9-4-3-5-10-14/h2-6,8-12H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXIJEJMSSAUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Biphenyl)-1-propene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

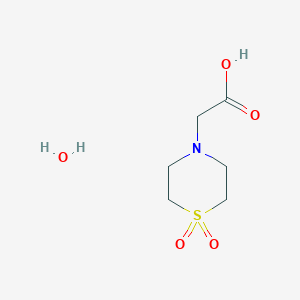
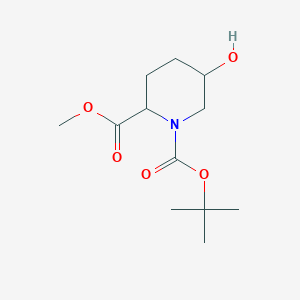
![2-[(N-Dichlorofluoromethylthio]-N-(trifluoromethyl)amino]benzoyl fluoride, 99%](/img/structure/B6327243.png)

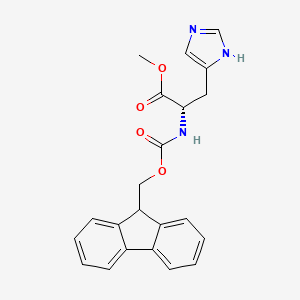
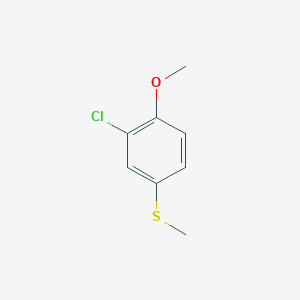

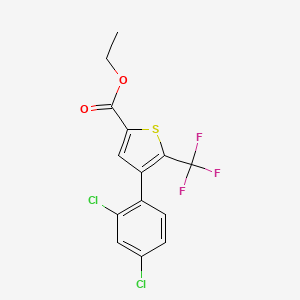
![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6327299.png)


